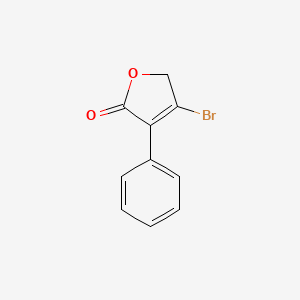
3-bromo-4-phenyl-2H-furan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-phenyl-2H-furan-5-one is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-phenyl-2H-furan-5-one typically involves the bromination of a furan derivative. One common method is the radical bromination of the methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This reaction yields a brominated intermediate, which can be further transformed into the desired compound through various steps, including phosphonation and desilylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-phenyl-2H-furan-5-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator in bromination.
Palladium Catalysts: Employed in coupling reactions.
Sodium Hydride (NaH): Used in deprotonation steps.
Major Products Formed
Substituted Furans: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
Oxidized or Reduced Furans: Depending on the specific oxidation or reduction conditions applied.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-phenyl-2H-furan-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-bromo-4-phenyl-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The bromine and phenyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activities, disrupt microbial cell walls, or interfere with viral replication processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromo-2H-furan-5-one: Another brominated furan derivative with similar reactivity.
4-Phenyl-2H-furan-5-one: Lacks the bromine substituent but shares the phenyl group.
2-Bromo-5-nitrofuran: Contains both bromine and nitro groups, offering different reactivity patterns.
Uniqueness
3-Bromo-4-phenyl-2H-furan-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and phenyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications .
Eigenschaften
Molekularformel |
C10H7BrO2 |
|---|---|
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
3-bromo-4-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C10H7BrO2/c11-8-6-13-10(12)9(8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
KVWOPBVARGZMOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(=O)O1)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















